2-Butoxyethanol-1,1,2,2-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

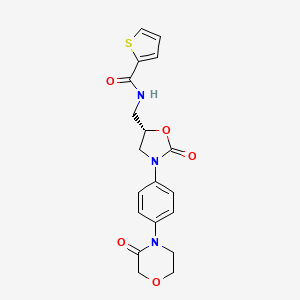

2-Butoxyethanol-1,1,2,2-d4 is the isotope labelled analog of 2-Butoxyethanol . It is used as a reagent in the synthesis of 4-butoxyethoxy-N-octadecyl-1,8-naphthalimide as a new fluorescent probe for the determination of proteins . It is also used as a reagent in the synthesis of 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors .

Synthesis Analysis

2-Butoxyethanol is an organic compound with the chemical formula BuOC2H4OH . It is a colorless liquid with a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol . As a relatively nonvolatile, inexpensive solvent, it is used in many domestic and industrial products because of its properties as a surfactant .Molecular Structure Analysis

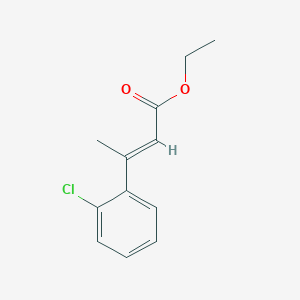

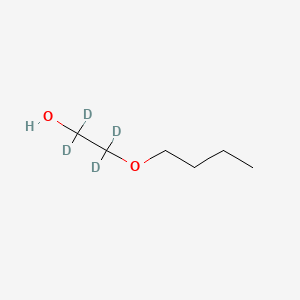

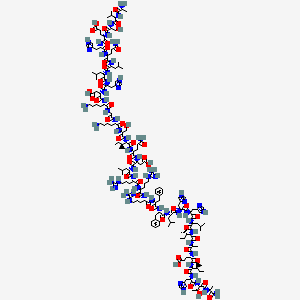

The molecular formula of 2-Butoxyethanol-1,1,2,2-d4 is CH3CH2CH2CH2OCD2CD2OH . The molecular weight is 122.20 .Chemical Reactions Analysis

2-Butoxyethanol can harm the eyes, skin, kidneys, and blood . The level of exposure depends upon the dose, duration, and work being done .Physical And Chemical Properties Analysis

2-Butoxyethanol is a clear, colorless liquid . It has a density of 0.90 g/cm3, a melting point of -77 °C, and a boiling point of 171 °C . It is miscible in water and in most organic solvents . It has a vapor pressure of 0.8 mmHg , a refractive index (nD) of 1.4198 (20 °C) , and a viscosity of 2.9 cP at 25 °C .Scientific Research Applications

Phase Separation Studies

The system 2-butoxyethanol/water has been used as a transparent model to study phase separation in monotectic alloys under microgravity conditions. This was explored in the experiment NUGRO, carried out during the German Spacelab Mission D-2, to understand the kinetics of liquid/liquid phase separation in this system. The ground-based research program of NUGRO provided essential data for planning the space experiment and understanding its physics (Klein & Woermann, 1994).

Microemulsions and Phase Transitions

Studies on 2-butoxyethanol in water have demonstrated its ability to undergo a pseudo phase transition, evident from NMR data. This transition, occurring at about 1.2 M concentration, supports its use in studying microemulsion formations and related phase behavior (Desrosiers, Dinter, & Saunders, 1984).

Adsorption Behavior at Surfaces

Neutron reflectivity experiments have investigated the adsorption behavior of aqueous solutions of n-2-butoxyethanol and i-2-butoxyethanol against a hydrophilic silica substrate. These studies are vital for understanding the interfacial phenomena and adsorption kinetics near critical solution temperatures (Howse et al., 2002).

Diffusion Coefficient Analysis

Research on the diffusion coefficients of 2-butoxyethanol/water mixtures has shed light on the temperature and composition dependence of the mutual diffusion coefficient, providing insights into the dynamics of phase separation and critical phenomena near the critical point (Schmitz, Belkoura, & Woermann, 1994).

Molecular Interactions and Structure Formation

Investigations into the local structure formation in binary solutions of 2-butoxyethanol and water have revealed the existence of clathrate hydrate-like structures and aggregates, which are significant for understanding the molecular interactions and phase behavior in such binary mixtures (Ito, Fujiyama, & Udagawa, 1983).

Mechanism of Action

Target of Action

The primary target of 2-Butoxyethanol-1,1,2,2-d4 is the erythrocytes, or red blood cells . The compound’s metabolite, 2-butoxyacetic acid, causes a haemolytic effect, which is characterized by the swelling of erythrocytes, morphological changes, and decreasing deformability .

Mode of Action

2-Butoxyethanol-1,1,2,2-d4 interacts with its targets through its metabolite, 2-butoxyacetic acid . This metabolite is responsible for the haemolytic effect observed in various species . The haemolysis is characterized by swelling of the erythrocytes, morphological changes, and decreasing deformability .

Biochemical Pathways

The biochemical pathways affected by 2-Butoxyethanol-1,1,2,2-d4 are primarily related to haemolysis, or the rupture of red blood cells .

Pharmacokinetics

2-Butoxyethanol-1,1,2,2-d4 is readily absorbed through inhalation, oral administration, or dermal application . It is rapidly distributed in tissue and metabolized mainly by alcohol dehydrogenase and aldehyde dehydrogenase to form 2-butoxyacetaldehyde and 2-butoxyacetic acid . The compound is then eliminated with the urine . The half-time with which the unchanged glycol ether is eliminated with the urine was about 1.4 hours . Butoxyacetic acid is eliminated with urine with a half-time of 5.8 hours .

Result of Action

The primary result of the action of 2-Butoxyethanol-1,1,2,2-d4 is haemolysis, or the rupture of red blood cells . This can lead to a variety of health effects, including anemia and other blood disorders .

Action Environment

The action of 2-Butoxyethanol-1,1,2,2-d4 can be influenced by various environmental factors. For example, the compound is known to biodegrade in soils and water, with a half-life of 1–4 weeks in aquatic environments . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the presence of certain environmental conditions .

Safety and Hazards

Future Directions

The development and implementation of a replacement chemistry for 2-butoxyethanol used in fracturing has had a profound effect on the stimulation market in Canada . The introduction of an alternate product has already realized a significant environmental impact, and there is even greater unrealized potential . The safety and material handling implications are greatly improved with the use of this alternative product .

properties

IUPAC Name |

2-butoxy-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOYUHQDCAZBD-WVTKESLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-96-9 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)